N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 905692-77-5
VCID: VC7551775
InChI: InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.38

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

CAS No.: 905692-77-5

Cat. No.: VC7551775

Molecular Formula: C14H11N3O4S2

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide - 905692-77-5

Specification

CAS No. 905692-77-5
Molecular Formula C14H11N3O4S2
Molecular Weight 349.38
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Standard InChI InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Standard InChI Key XBJXIFGYGKBUCZ-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]

Introduction

Table 1: Structural Features of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

FeatureDescription
Benzothiazole RingCentral structure with substituents
Methoxy GroupSubstituent at position 4
Methyl GroupSubstituent at position 7
Nitro GroupAttached to the thiophene ring
Carboxamide GroupFunctional group influencing reactivity

Synthesis

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves several key steps:

  • Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzothiazole core through cyclization reactions involving appropriate precursors.

  • Introduction of Nitro Group: Nitration reactions are employed to introduce the nitro group onto the thiophene ring, enhancing the compound's biological activity.

  • Amidation Reaction: The final step involves forming the carboxamide by reacting the synthesized benzothiazole derivative with an appropriate amine source under controlled conditions.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Formation of BenzothiazoleCyclizationThiourea, Halogenated Aromatic Compound
Nitro Group IntroductionNitrationNitric Acid, Sulfuric Acid
AmidationCouplingAmine Source (e.g., amine derivatives)

Biological Significance

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown promising biological activities in preliminary studies:

  • Antitumor Activity: The compound exhibits potential against various cancer cell lines due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis.

  • Antimicrobial Properties: The presence of the benzothiazole and nitro groups suggests significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Biological Activities

Activity TypeObservations
AntitumorEffective against multiple cancer cell lines
AntimicrobialActive against various bacterial strains

Potential Applications

Given its unique structural characteristics and biological activities, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide holds potential in various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

  • Pharmaceutical Development: Further research could lead to novel formulations for treating resistant strains of bacteria or specific cancer types.

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